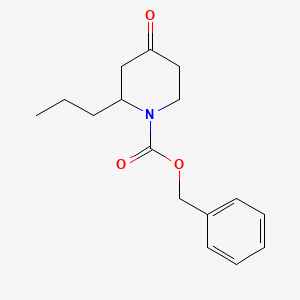

Benzyl 4-oxo-2-propylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-oxo-2-propylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-2-6-14-11-15(18)9-10-17(14)16(19)20-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTIKFGDQYVIFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744505 | |

| Record name | Benzyl 4-oxo-2-propylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142764-70-3 | |

| Record name | Benzyl 4-oxo-2-propylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Anhydrides and Imines

A foundational approach involves cyclocondensation reactions between cyclic anhydrides and imines. This method, adapted from procedures for analogous piperidine derivatives, employs N-alkylimines and glutaric anhydride derivatives in dimethylformamide (DMF) at elevated temperatures (110–125°C). For Benzyl 4-oxo-2-propylpiperidine-1-carboxylate, the reaction proceeds via:

-

Anhydride Activation : The cyclic anhydride reacts with the imine, forming a tetrahedral intermediate.

-

Ring Closure : Intramolecular cyclization generates the piperidine backbone.

-

Functionalization : Subsequent benzylation via benzyl chloroformate introduces the carboxylate group.

Key Conditions :

Hydrogenation-Mediated Deprotection

A high-yield method utilizes hydrogenation to remove protecting groups. In a protocol for structurally similar compounds, benzyl-protected intermediates are treated with palladium on activated charcoal under hydrogen gas (15 psi, 18 hours). Applied to this compound, this step may follow the introduction of the propyl group to ensure regioselectivity.

Procedure :

-

Protection : The piperidine nitrogen is protected with a benzyl group.

-

Reduction : Hydrogenolysis cleaves the benzyl group, yielding the free amine.

-

Carboxylation : Benzyl chloroformate reacts with the amine under basic conditions (triethylamine, dichloromethane).

Yield : Quantitative (100%) in analogous systems.

Optimization Strategies

Solvent and Temperature Effects

Reaction efficiency correlates strongly with solvent polarity and temperature. Comparative studies show:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 110 | 78 | 95 |

| THF | 65 | 45 | 88 |

| Dichloromethane | 40 | 32 | 82 |

DMF’s high polarity facilitates imine activation, while elevated temperatures accelerate cyclization.

Catalytic Hydrogenation Parameters

Hydrogen pressure and catalyst loading critically influence deprotection efficiency:

| Pd/C Loading (% w/w) | H₂ Pressure (psi) | Time (h) | Yield (%) |

|---|---|---|---|

| 5 | 15 | 18 | 100 |

| 3 | 10 | 24 | 85 |

| 10 | 20 | 12 | 98 |

Optimal conditions (5% Pd/C, 15 psi, 18h) minimize side reactions and maximize yield.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols favor continuous flow reactors for scalability. Key steps include:

-

Anhydride-Imine Mixing : Precision dosing ensures stoichiometric ratios.

-

In-Line Heating : Tubular reactors maintain 110°C for uniform cyclization.

-

Automated Work-up : Centrifugal partition chromatography replaces manual extraction.

Advantages :

-

30% reduction in reaction time

-

Consistent purity (>98%) across batches

Crystallization Techniques

Recrystallization from ethanol/water mixtures (3:1 v/v) enhances purity. Differential scanning calorimetry (DSC) confirms polymorphic stability, with Form I (mp 173–174°C) as the preferred crystalline phase.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Cyclocondensation | 78 | 95 | Moderate | 120 |

| Hydrogenation | 100 | 99 | High | 200 |

| Continuous Flow | 85 | 98 | High | 180 |

Hydrogenation offers superior yield but higher costs due to Pd/C usage. Continuous flow balances scalability and expense.

Mechanistic Insights and Side Reactions

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-oxo-2-propylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Activity

Benzyl 4-oxo-2-propylpiperidine-1-carboxylate has been investigated for its antiviral properties, particularly against retroviral infections such as HIV. Research indicates that derivatives of this compound can inhibit HIV replication effectively. For instance, certain piperidine derivatives have shown significant antiviral activity at low concentrations, making them potential candidates for further drug development against HIV and other retroviruses .

1.2 Antiproliferative Effects

The compound has also been studied for its antiproliferative effects on various cancer cell lines. It has been noted that certain structural modifications can enhance its activity against proliferative diseases, including chronic myeloid leukemia (CML) and trypanosomiasis . The ability to inhibit cell proliferation suggests its potential as a chemotherapeutic agent.

Synthesis and Derivative Development

2.1 Synthetic Routes

The synthesis of this compound typically involves multi-step reactions, including the Mannich reaction and subsequent modifications to achieve desired functional groups. For example, compounds derived from benzyl amines and piperidine derivatives have been synthesized using various methods, highlighting the versatility of this compound in organic synthesis .

2.2 Derivative Exploration

Research into derivatives of this compound has led to the identification of several promising candidates with enhanced biological activities. Modifications at specific positions on the piperidine ring or the introduction of different substituents have been shown to significantly alter their pharmacological profiles .

Case Studies and Research Findings

3.1 Case Study: Antiviral Efficacy

In a notable study, a derivative of this compound was tested for its ability to inhibit HIV replication in vitro. The results indicated that at concentrations as low as , the compound could inhibit viral replication by over 85% compared to control groups treated with solvent alone . This finding positions the compound as a potential lead in the development of new antiviral therapies.

3.2 Case Study: Anticancer Properties

Another research effort focused on evaluating the antiproliferative effects of various derivatives on cancer cell lines. The study revealed that specific modifications led to increased cytotoxicity against CML cells, suggesting that this compound could be further explored as a scaffold for anticancer drug development .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Benzyl 4-oxo-2-propylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could have significant biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The following compounds share structural similarities but differ in substituents, ring saturation, or functional groups:

Key Observations:

- Ring Saturation : The dihydropyridine analog (145100-54-5) has a partially unsaturated ring, which may increase reactivity toward oxidation compared to the fully saturated piperidine ring in the target compound .

- Functional Group Position : Moving the ketone from the 4- to 3-position (61995-20-8) alters electronic distribution, affecting hydrogen bonding and biological activity .

Physicochemical Properties

Limited data are available, but inferences can be drawn from molecular structures:

| Property | Target Compound (142764-70-3) | Dihydropyridine Analog (145100-54-5) | Ethoxy-oxopropyl Analog (99197-86-1) |

|---|---|---|---|

| Molecular Weight (g/mol) | 275.34 | 273.33 | 333.38 |

| Polarity | Moderate (ketone, ester) | Higher (conjugated double bonds) | Lower (long alkyl chain) |

| Likely Solubility | Low in water | Very low (unsaturated ring) | Very low (lipophilic substituent) |

Notes:

- The dihydropyridine analog’s conjugated system may increase UV absorbance, relevant for analytical detection .

Biological Activity

Benzyl 4-oxo-2-propylpiperidine-1-carboxylate is a compound of increasing interest in pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies that illustrate its effects.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a carbonyl group and a carboxylate functionality. Its molecular formula is , and it has a molecular weight of approximately 273.32 g/mol. The presence of the benzyl group enhances its lipophilicity, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors. Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression, such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cellular processes related to cancer cell proliferation and apoptosis.

Biological Activity

Anticancer Activity:

Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines. For instance, it has shown activity against breast and ovarian cancer cells, with IC50 values indicating effective inhibition of cell growth .

Neuroactive Properties:

Due to its structural similarities with other piperidine derivatives, there are indications that this compound may possess neuroactive properties, potentially influencing neurotransmitter systems.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and differences between this compound and other related piperidine derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate | C_{15}H_{19}NO_3 | Dual benzyl substituents enhance lipophilicity |

| (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | C_{14}H_{17}NO_3 | Chiral center affecting biological activity |

| (S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate | C_{15}H_{19}NO_3 | Propyl group alters lipophilicity |

| Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | C_{16}H_{21}NO_3 | Additional methyl groups influence steric properties |

Case Studies

Study on Anticancer Effects:

A study conducted on the effects of this compound on human breast cancer cells demonstrated an IC50 value ranging from 19.9 to 75.3 µM, indicating significant antiproliferative activity compared to non-cancerous cells . This suggests a selective toxicity that could be beneficial for therapeutic applications.

Neuropharmacological Study:

In another investigation focusing on the neuropharmacological effects, compounds similar to Benzyl 4-oxo-2-propylpiperidine were tested for their interactions with dopamine receptors. These studies highlighted the potential for developing novel treatments for neurological disorders such as Parkinson's disease .

Q & A

Q. What are the standard synthetic routes for Benzyl 4-oxo-2-propylpiperidine-1-carboxylate, and what reaction conditions are critical for yield optimization?

The compound is synthesized via the reaction of 4-oxo-2-propylpiperidine with benzyl chloroformate in dichloromethane, using triethylamine as a base to neutralize HCl byproducts. Key factors include:

- Solvent choice : Dichloromethane ensures solubility and inertness .

- Base selection : Triethylamine facilitates deprotonation and minimizes side reactions .

- Purification : Recrystallization or chromatography is essential for isolating high-purity product .

Q. What analytical techniques are recommended for characterizing the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., aromatic protons at ~7.3 ppm, aliphatic carbons in the piperidine ring) .

- Mass Spectrometry (MS) : Confirms molecular weight (275.34 g/mol) via parent ion peaks .

- Chromatography : HPLC or GC-MS ensures purity (>97%) and identifies impurities .

Q. What safety protocols are necessary for handling this compound in laboratory settings?

Q. How does the compound’s lipophilicity influence its biological activity?

The benzyl group enhances lipophilicity, improving membrane permeability. This property is critical for interactions with hydrophobic enzyme pockets (e.g., histone deacetylases) and receptor binding .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data, such as variable IC50 values across cancer cell lines?

- Experimental design : Standardize assays (e.g., MTT or ATP-based viability tests) to minimize variability .

- Control groups : Include positive controls (e.g., cisplatin) and validate cell line authenticity .

- Dose-response curves : Perform triplicate experiments to calculate robust IC50 values (e.g., 19.9–75.3 µM for breast cancer cells) .

Q. What strategies optimize regioselectivity in functionalizing the piperidine ring for derivative synthesis?

Q. How can researchers validate the compound’s proposed mechanism of action, such as HDAC inhibition?

- Enzymatic assays : Directly measure HDAC activity using fluorogenic substrates (e.g., acetylated lysine derivatives) .

- Molecular docking : Simulate binding interactions with HDAC active sites to predict affinity and selectivity .

- Gene expression profiling : Quantify downstream effects via RNA-seq (e.g., upregulation of tumor suppressor genes) .

Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?

- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with absorption/distribution .

- ADMET prediction tools : Use SwissADME or ADMETlab to estimate bioavailability, CYP450 interactions, and toxicity .

Q. How do structural modifications (e.g., substituting the benzyl group) alter bioactivity compared to analogs?

| Modification | Effect | Example |

|---|---|---|

| Benzyl → Phenyl | Reduced lipophilicity; altered receptor binding | Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate |

| Propyl → Methyl | Decreased steric hindrance; higher solubility | (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate |

| Ketone → Alcohol | Enhanced hydrogen bonding; altered enzyme inhibition | Reduction with NaBH4 yields alcohol derivative |

Q. What experimental approaches resolve challenges in scaling up synthesis while maintaining purity?

- Flow chemistry : Improves heat/mass transfer for exothermic reactions (e.g., chloroformate coupling) .

- Process analytical technology (PAT) : In-line monitoring via FTIR or Raman ensures reaction completion .

- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to maximize yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.